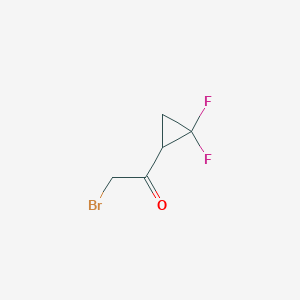

2-Bromo-1-(2,2-difluorocyclopropyl)ethan-1-one

Descripción general

Descripción

2-Bromo-1-(2,2-difluorocyclopropyl)ethan-1-one is an organic compound with the molecular formula C5H5BrF2O and a molecular weight of 198.99 g/mol . This compound is characterized by the presence of a bromine atom and a difluorocyclopropyl group attached to an ethanone backbone. It is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

The synthesis of 2-Bromo-1-(2,2-difluorocyclopropyl)ethan-1-one typically involves the reaction of 2,2-difluorocyclopropylmethanol with bromine in the presence of a suitable catalyst . The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at the α-position undergoes nucleophilic displacement with various nucleophiles. This reactivity is enhanced by electron-withdrawing effects from the difluorocyclopropyl group, which polarizes the C–Br bond.

Example: Reaction with thiourea forms 2-aminothiazoles via tandem substitution and cyclization . The electron-deficient cyclopropane ring stabilizes transition states through hyperconjugation .

Reduction Reactions

The ketone group is susceptible to reduction, while the C–Br bond may undergo hydrogenolysis under specific conditions.

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| NaBH4 | MeOH, 0°C, 1 hr | 2-Bromo-1-(2,2-difluorocyclopropyl)ethanol | Ketone → Alcohol |

| H2/Pd-C | EtOAc, 25°C, 6 hr | 1-(2,2-Difluorocyclopropyl)ethan-1-one | C–Br cleavage |

The difluorocyclopropyl group increases steric hindrance, slowing reduction kinetics compared to non-cyclopropyl analogs .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes regioselective cleavage under acidic or basic conditions:

-

Base-Mediated Ring Opening :

Treatment with NaOH in chloroform generates vinyl bromide intermediates via β-elimination : -

Acid-Catalyzed Isomerization :

In HCl/EtOH, the cyclopropane ring rearranges to form allylic fluorides .

Cross-Coupling Reactions

The C–Br bond participates in palladium-catalyzed couplings:

| Reaction Type | Conditions | Product | Efficiency |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4, K2CO3, DMF | Biaryl derivatives | 72–85% |

| Buchwald-Hartwig | Pd2(dba)3, Xantphos, toluene | N-Aryl α-ketoamides | 68% |

The difluorocyclopropyl group does not interfere with catalytic cycles but may influence solubility .

Miscellaneous Reactivity

-

Grignard Additions : Organomagnesium reagents add to the ketone, forming tertiary alcohols (e.g., RMgX → RCOH) .

-

Oxidation : MnO2 converts the alcohol (from reduction) back to the ketone without cyclopropane degradation .

Comparative Reactivity

The 2,2-difluorocyclopropyl group confers unique properties:

| Feature | Impact on Reactivity |

|---|---|

| Electron-withdrawing F | Accelerates nucleophilic substitution at C–Br; stabilizes enolate intermediates. |

| Ring strain | Facilitates ring-opening under mild conditions compared to non-fluorinated analogs. |

| Steric bulk | Reduces reaction rates in bulky nucleophile systems (e.g., tert-butoxide). |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound's unique structure makes it a valuable building block in the development of new pharmaceuticals. Its bromine and difluorocyclopropyl substituents can enhance biological activity and selectivity towards specific targets.

Case Study:

Recent studies have explored the use of 2-Bromo-1-(2,2-difluorocyclopropyl)ethan-1-one in synthesizing novel inhibitors for certain enzymes involved in metabolic pathways. The difluorocyclopropyl group has been shown to improve binding affinity and specificity compared to other substituents.

Organic Synthesis

Due to its reactivity, this compound serves as a versatile intermediate in organic synthesis. It can undergo various reactions, including:

- Substitution Reactions: The bromine atom can be replaced by nucleophiles (e.g., amines), leading to new derivatives.

- Oxidation Reactions: Oxidizing agents can convert the carbonyl group into carboxylic acids or other functional groups.

- Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Data Table: Reaction Types and Conditions

| Reaction Type | Conditions | Products |

|---|---|---|

| Substitution | Nucleophile + Base | Substituted ethanones |

| Oxidation | Potassium permanganate | Carboxylic acids |

| Reduction | Sodium borohydride | Alcohols |

Materials Science

The compound's unique structural features allow it to be used as a precursor in developing new materials with specific properties. For instance, it can be incorporated into polymers or coatings that require enhanced thermal stability or chemical resistance.

Case Study:

Research has demonstrated that incorporating this compound into polymer matrices can significantly improve their mechanical properties and resistance to solvents.

Mecanismo De Acción

The mechanism of action of 2-Bromo-1-(2,2-difluorocyclopropyl)ethan-1-one involves its interaction with various molecular targets. The bromine atom and the difluorocyclopropyl group can participate in electrophilic and nucleophilic interactions, respectively . These interactions can modulate the activity of enzymes or other proteins, leading to specific biochemical effects. The exact pathways involved depend on the specific application and the biological context.

Comparación Con Compuestos Similares

2-Bromo-1-(2,2-difluorocyclopropyl)ethan-1-one can be compared with similar compounds such as:

This compound: Similar in structure but with different substituents, leading to variations in reactivity and applications.

2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one:

2-Bromo-1-(4-bromo-2-fluorophenyl)ethan-1-one: The presence of additional halogen atoms can influence the compound’s reactivity and interactions.

The uniqueness of this compound lies in its specific combination of bromine and difluorocyclopropyl groups, which confer distinct chemical and biological properties.

Actividad Biológica

2-Bromo-1-(2,2-difluorocyclopropyl)ethan-1-one is a fluorinated ketone that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of fluorine atoms can significantly alter the pharmacological properties of organic compounds, enhancing their metabolic stability and bioavailability. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C5H5BrF2O

- Molecular Weight: 201.00 g/mol

- CAS Number: 1185439-92-2

The biological activity of this compound is primarily attributed to its ability to act as a reversible inhibitor of cysteine proteases. These enzymes play crucial roles in various cellular processes, including protein degradation and cell signaling. The introduction of the difluorocyclopropyl group enhances the compound's lipophilicity and binding affinity to target enzymes.

Antiviral Activity

Recent studies have indicated that fluorinated ketones, including this compound, exhibit antiviral properties. For instance, research has demonstrated that similar difluoromethyl ketones can inhibit the replication of coronaviruses by targeting the main protease (Mpro), which is essential for viral replication. This suggests that compounds with similar structures may also possess antiviral activity against other pathogens.

Study on Cytoprotective Effects

A notable study investigated the cytoprotective effects of a related difluoromethyl ketone on lung fibroblasts infected with human coronavirus (hCoV-229E). The compound demonstrated significant protective effects in the micromolar range, indicating that structural analogs like this compound may also provide similar benefits against viral infections .

Inhibition of Cysteine Proteases

Another research effort focused on the design and synthesis of peptide-based α,α-difluoromethyl ketones as cysteine protease inhibitors. These studies revealed that such compounds could serve as reversible inhibitors, suggesting a promising avenue for therapeutic development in diseases where cysteine proteases are implicated .

Data Summary

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C5H5BrF2O |

| Molecular Weight | 201.00 g/mol |

| CAS Number | 1185439-92-2 |

| Biological Activity | Cysteine protease inhibition; potential antiviral activity |

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-Bromo-1-(2,2-difluorocyclopropyl)ethan-1-one, and how can purity be optimized?

A widely used method involves bromination of 1-(2,2-difluorocyclopropyl)ethan-1-one using copper(II) bromide (CuBr₂) under reflux conditions in a polar solvent like acetonitrile. Purification is typically achieved via column chromatography with silica gel and a hexane/ethyl acetate gradient. Purity can be assessed using ¹H/¹³C NMR and HPLC (>95% purity threshold) .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in a solvent like dichloromethane/hexane. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. SHELXL (for refinement) and OLEX2 (for visualization) are used to solve the structure, with R-factors <0.05 indicating high accuracy .

Q. What safety precautions are required during handling?

Classified as a corrosive solid (UN 3261). Use nitrile gloves, safety goggles, and a fume hood. Store in airtight containers at 0–6°C to prevent decomposition. Neutralize spills with sodium bicarbonate .

Q. Which spectroscopic techniques are critical for characterization?

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., cyclopropyl protons at δ 1.5–2.5 ppm, carbonyl at ~200 ppm).

- FT-IR : Detect C=O stretch (~1700 cm⁻¹) and C-Br (~550 cm⁻¹).

- GC-MS/EI : Identify molecular ion [M]⁺ and fragmentation patterns (e.g., loss of Br) .

Advanced Research Questions

Q. How does the 2,2-difluorocyclopropyl group influence reactivity in nucleophilic substitutions?

The cyclopropane’s ring strain increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attacks (e.g., SN2 with amines). Fluorine’s electron-withdrawing effect further polarizes the C=O bond, enhancing reactivity compared to non-fluorinated analogs. Kinetic studies using variable-temperature NMR can quantify activation parameters .

Q. What strategies mitigate by-product formation during coupling reactions?

Common by-products (e.g., dehalogenated ketones) arise from competing elimination pathways. Optimize solvent polarity (e.g., DMF for SN2 dominance) and use mild bases (NaHCO₃ vs. NaOH). Monitor reaction progress via TLC or in-situ IR to terminate at ~90% conversion. Purify via preparative HPLC with a C18 column .

Q. How can computational modeling predict biological interactions?

Density Functional Theory (DFT) calculates electrophilic Fukui indices to identify reactive sites (e.g., carbonyl carbon). Molecular docking (AutoDock Vina) simulates binding to enzyme active sites (e.g., cysteine proteases via Br-mediated covalent inhibition). Validate with SPR binding assays (KD < 1 μM) .

Q. What experimental approaches assess hydrolytic stability under physiological conditions?

Conduct accelerated stability studies:

- pH 1–13 buffers : Monitor degradation via HPLC at 25°C/37°C.

- Half-life calculation : Use first-order kinetics (ln[C] vs. time).

- Degradation products : Identify via LC-HRMS (e.g., hydrolysis to 1-(2,2-difluorocyclopropyl)ethan-1-one) .

Q. How do solvent effects impact photochemical reactivity?

UV-Vis spectroscopy (λmax ~270 nm) tracks photoinduced α-cleavage in solvents like MeCN vs. THF. Quantum yield calculations (ferrioxalate actinometry) reveal higher reactivity in aprotic solvents due to reduced solvation of transition states. ESR spin-trapping detects radical intermediates (e.g., cyclopropyl radicals) .

Q. What mechanistic insights explain contradictory catalytic outcomes in cross-coupling reactions?

Competing pathways (e.g., Suzuki vs. Ullmann coupling) depend on Pd catalyst choice. Use ³¹P NMR to track ligand effects (XPhos vs. SPhos). Kinetic isotope effects (KIE) differentiate oxidative addition (C-Br cleavage) from transmetallation steps. In-situ XAS probes Pd oxidation state changes .

Propiedades

IUPAC Name |

2-bromo-1-(2,2-difluorocyclopropyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrF2O/c6-2-4(9)3-1-5(3,7)8/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTZMYKVBVLRHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185439-92-2 | |

| Record name | 2-bromo-1-(2,2-difluorocyclopropyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.